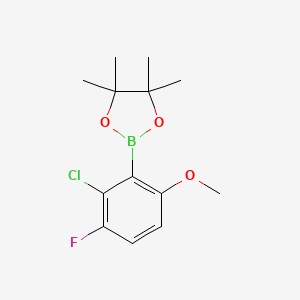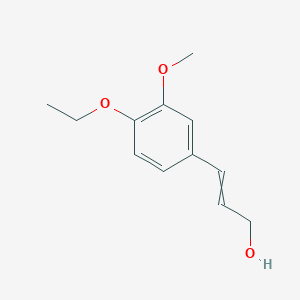
4-Ethoxy-3-methoxycinnamyl alcohol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Ethoxy-3-methoxyphenyl)prop-2-en-1-ol (mixture of E/Z isomers) is an organic compound with the molecular formula C12H16O3 and a molecular weight of 208.25 g/mol . This compound is characterized by the presence of both ethoxy and methoxy groups attached to a phenyl ring, along with a propen-1-ol moiety. The mixture of E/Z isomers refers to the different geometric configurations around the double bond in the propen-1-ol group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-ethoxy-3-methoxyphenyl)prop-2-en-1-ol can be achieved through various synthetic routes. One common method involves the reaction of (E)-1-(2,4-dimethoxy)-3-(4′-allyloxy)prop-2-en-1-one with eugenol in the presence of a Grubbs catalyst (2nd Generation) in dichloromethane (CH2Cl2) under a nitrogen atmosphere at 40°C for 2 hours .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-Ethoxy-3-methoxyphenyl)prop-2-en-1-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the double bond in the propen-1-ol moiety to a single bond, forming saturated alcohols.
Substitution: The ethoxy and methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of saturated alcohols.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
3-(4-Ethoxy-3-methoxyphenyl)prop-2-en-1-ol has various applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and fine chemicals.
Mécanisme D'action
The mechanism of action of 3-(4-ethoxy-3-methoxyphenyl)prop-2-en-1-ol involves its interaction with various molecular targets and pathways. The compound’s biological effects are mediated through its ability to modulate enzyme activities, disrupt cellular membranes, and interact with specific receptors. For example, eugenol, a related compound, acts as an antibacterial agent by disrupting the cellular membrane of bacteria .
Comparaison Avec Des Composés Similaires
Similar Compounds
Eugenol: 4-allyl-2-methoxyphenol, known for its antimicrobial and antioxidant properties.
Vanillin: 4-hydroxy-3-methoxybenzaldehyde, widely used as a flavoring agent and in pharmaceuticals.
Isoeugenol: 4-propenyl-2-methoxyphenol, used in the fragrance industry and studied for its biological activities.
Uniqueness
3-(4-Ethoxy-3-methoxyphenyl)prop-2-en-1-ol is unique due to the presence of both ethoxy and methoxy groups on the phenyl ring, which can influence its chemical reactivity and biological activities
Propriétés
Numéro CAS |
10231-47-7 |
|---|---|
Formule moléculaire |
C12H16O3 |
Poids moléculaire |
208.25 g/mol |
Nom IUPAC |
3-(4-ethoxy-3-methoxyphenyl)prop-2-en-1-ol |
InChI |
InChI=1S/C12H16O3/c1-3-15-11-7-6-10(5-4-8-13)9-12(11)14-2/h4-7,9,13H,3,8H2,1-2H3 |
Clé InChI |
SXUDLOLGVBDXRL-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=C(C=C(C=C1)C=CCO)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


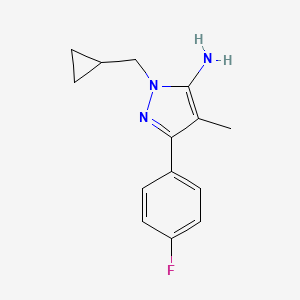
![(7R)-2,2-Difluoro-7-methyl-6,7-dihydro-[1,3]dioxolo[4,5-F]benzofuran-7-carboxylic acid](/img/structure/B14032273.png)
![(R)-8-fluoro-2-methyl-6-(3-(methylsulfonyl)phenyl)-4-((1,3,5-trimethyl-1H-pyrazol-4-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B14032279.png)
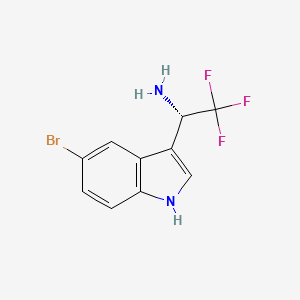
![N-[(3-methylpyrazin-2-yl)methylidene]hydroxylamine](/img/structure/B14032289.png)
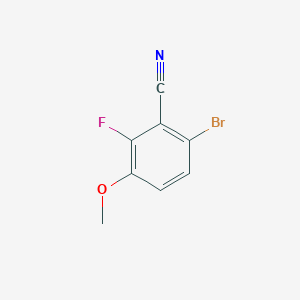
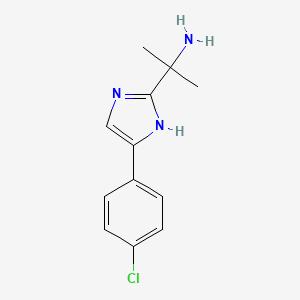
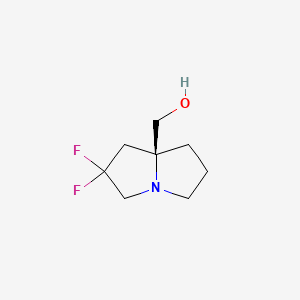

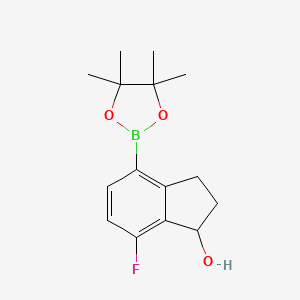
![(6-Chloro-1-ethyl-1H-benzo[d]imidazol-2-yl)methanamine](/img/structure/B14032333.png)

![3-Benzoylbicyclo[3.2.1]octan-8-one](/img/structure/B14032350.png)
